molecular formula C10H11FO4 B8123286 2-(4-Fluoro-2-methoxyphenoxy)-propionic acid

2-(4-Fluoro-2-methoxyphenoxy)-propionic acid

Cat. No.: B8123286
M. Wt: 214.19 g/mol
InChI Key: DUPSELCVKPSJFE-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methoxyphenoxy)-propionic acid is an organic compound that features a fluorinated aromatic ring and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methoxyphenoxy)-propionic acid typically involves the reaction of 4-fluoro-2-methoxyphenol with a suitable propionic acid derivative. One common method is the esterification of 4-fluoro-2-methoxyphenol with propionic anhydride, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methoxyphenoxy)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

2-(4-Fluoro-2-methoxyphenoxy)-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-Fluoro-2-methoxyphenoxy)-propionic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-2-methoxyphenoxy)-propionic acid is unique due to the presence of both a fluorine atom and a methoxy group on the aromatic ring, combined with a propionic acid moiety

Properties

IUPAC Name

2-(4-fluoro-2-methoxyphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4/c1-6(10(12)13)15-8-4-3-7(11)5-9(8)14-2/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPSELCVKPSJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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